Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-
Description
The compound Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- (hereafter referred to as the "target compound") is a spirocyclic isoquinoline derivative characterized by:
- A spiro[cyclopentane-isoquinoline] core, which confers structural rigidity.
- A 2-methoxyethyl substituent at the 2'-position, influencing solubility and steric interactions.
- An N-[(2-chlorophenyl)methyl] carboxamide group at the 4'-position, contributing to electronic and hydrophobic properties.
Properties
CAS No. |
1212484-58-6 |
|---|---|
Molecular Formula |
C24H27ClN2O3 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)19-10-4-3-9-18(19)21(24(27)12-6-7-13-24)22(28)26-16-17-8-2-5-11-20(17)25/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,28) |
InChI Key |
OMLJXCNYVIUNSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- typically involves a multi-step process. One common method includes the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available sodium hydroxide . The process yields structurally sophisticated spirocyclic derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
This compound features a spirocyclic structure that combines elements of cyclopentane and isoquinoline, which is significant for its pharmacological properties. The presence of functional groups such as carboxamide and methoxyethyl enhances its solubility and reactivity, making it an attractive candidate for drug development.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, particularly as inhibitors of MAP kinase interacting kinase (Mnk). These inhibitors are promising in cancer treatment due to their ability to modulate signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown potential anti-cancer properties by disrupting these pathways.
Interaction Studies
Research involving interaction studies is crucial for understanding how this compound interacts with biological targets. Potential areas of focus include:
- Binding Affinity : Investigations into how well the compound binds to Mnk and related kinases.
- Mechanism of Action : Elucidating the pathways affected by this compound can provide insights into its therapeutic windows.
Mechanism of Action
The mechanism of action of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound belongs to a broader class of spiro[cyclopentane-isoquinoline] carboxamides. Key analogs and their distinguishing features are summarized below:
*Estimated based on analogs in .
Key Observations:
Biological Activity
Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- is a complex organic compound notable for its unique spirocyclic structure, which integrates both cyclopentane and isoquinoline moieties. This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly as a bromodomain inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₁ClN₂O₃, indicating the presence of a carboxamide functional group alongside a chlorophenyl substituent and a methoxyethyl chain. The spirocyclic structure enhances its stability and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O₃ |
| Molecular Weight | 388.86 g/mol |
| Key Functional Groups | Carboxamide, Chlorophenyl, Methoxyethyl |
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets. It has been primarily investigated for its role as a bromodomain inhibitor , which can modulate gene expression through the regulation of histone modifications. Bromodomains are essential in chromatin remodeling and transcriptional regulation, making this compound a potential candidate for treating various cancers and inflammatory diseases.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. The following are key findings related to the biological activity of spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide:
- Inhibition of Bromodomains : The compound has shown promise as an inhibitor of bromodomains, which play a crucial role in regulating gene expression linked to cancer progression.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific kinases involved in cellular signaling pathways associated with cancer.
- Anti-inflammatory Effects : Given its mechanism of action, it may also have implications in treating inflammatory diseases.
Case Studies
Several studies have investigated the efficacy of spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide and related compounds:
- Study on Bromodomain Inhibition : A study published in Nature demonstrated that spirocyclic compounds could effectively inhibit bromodomain-containing proteins, leading to reduced tumor growth in xenograft models .
- Kinase Inhibition : Research highlighted in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of MAP kinase interacting kinase (Mnk), suggesting potential applications in oncology .
- Inflammatory Response Modulation : Another investigation found that compounds within this class could modulate inflammatory responses by altering cytokine production in vitro .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm spiro junction (e.g., distinct singlet for the quaternary carbon) and substituent integration .
- HRMS : Validate molecular weight (expected ~450 g/mol) and isotopic pattern .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bands .
Advanced Tip : Use 2D NMR (e.g., NOESY) to resolve spatial proximity of the 2-methoxyethyl and 2-chlorobenzyl groups .
How can computational methods predict the biological activity of this compound?
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging the spiro scaffold’s rigidity for binding pocket compatibility .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogs .
- MD simulations : Assess conformational dynamics in aqueous solution to predict bioavailability .
What safety protocols are critical during handling?
Basic Research Question
Despite limited toxicity data for the exact compound:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
How can reaction yields be optimized for scale-up synthesis?
Advanced Research Question
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for spiroannulation efficiency .
- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for alkylation steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yield .
What strategies validate the absence of genotoxicity in this compound?
Advanced Research Question
- Ames test : Use Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity .
- Comet assay : Evaluate DNA damage in human lymphocytes at varying concentrations .
- In silico prediction : Apply DEREK or LAZAR software to flag structural alerts (e.g., aromatic amines) .
How does the 2-methoxyethyl substituent influence solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
